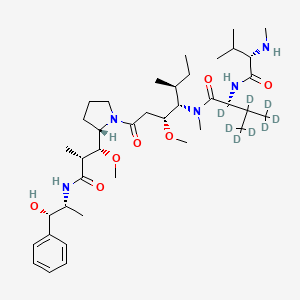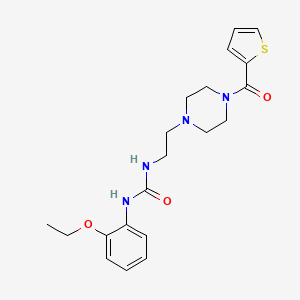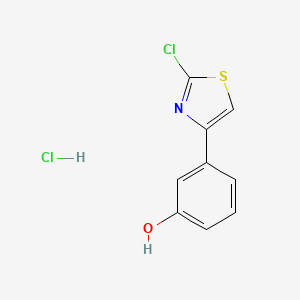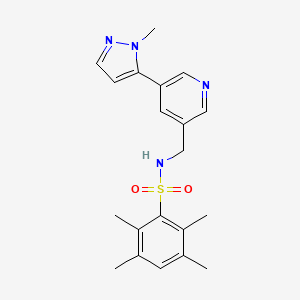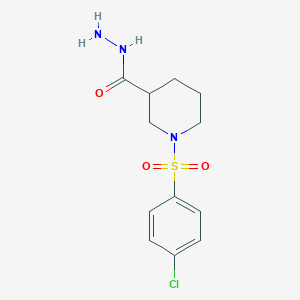![molecular formula C17H14ClN3O2S B2491921 N-(6-アセチル-3-シアノ-4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン-2-イル)-4-クロロベンゾアミド CAS No. 864859-16-5](/img/structure/B2491921.png)
N-(6-アセチル-3-シアノ-4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン-2-イル)-4-クロロベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C17H14ClN3O2S and its molecular weight is 359.83. The purity is usually 95%.
BenchChem offers high-quality N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物活性化合物の合成
N-シアノアセトアミド類は、本化合物の様な構造が有利な構造として考えられており、ヘテロ環合成において最も重要な前駆体の1つです . これらの化合物のカルボニル基とシアノ基は、適切な位置に配置されているため、一般的な二座試薬と反応して様々なヘテロ環化合物を形成することができます .
縮合反応と置換反応
これらの化合物のC-2にある活性水素は、様々な縮合反応や置換反応に関与することができます . このことから、これらの化合物は有機合成において汎用性が高いことが分かります。
生物活性
シアノアセトアミドの多くの誘導体は、様々な生物活性を示します . このことから、過去10年間で生化学者の注目を集め、新規医薬品や治療法の開発に役立つ可能性があります。
有機ヘテロ環の構築
N-アリールおよび/またはヘテリルシアノアセトアミドは、様々な有機ヘテロ環を構築するために使用されます . ヘテロ環化合物は医薬品化学において重要な役割を果たしており、これは医薬品化学の分野において非常に重要です。
抗増殖剤
本化合物のいくつかの誘導体は、3つの癌細胞株のパネルに対して、IC50値が1.1〜4.7μMの範囲で癌細胞増殖を阻害することが示されています . これらの誘導体は、マイクロモルレベルでチューブリンと相互作用し、細胞周期のG2/M期で細胞の蓄積を引き起こし、アポトーシスによる細胞死を引き起こします .
アポトーシスの誘導
本化合物の特定の誘導体は、用量依存的にアポトーシスを誘導することが非常に有効であることが分かりました . これは、癌細胞のアポトーシスを誘導することが癌治療の一般的な戦略であるため、癌治療に役立つ可能性があります。
癌細胞に対する選択性
興味深いことに、これらの化合物は、正常なヒト末梢血単核細胞では細胞死を誘導せず、癌細胞に対して選択的である可能性を示唆しています . この選択性は、健常細胞へのダメージを最小限に抑えるために、癌治療において非常に望ましいものです。
チューブリン重合の阻害
本化合物のいくつかの誘導体は、チューブリンのコルヒチン結合部位に結合することにより、チューブリン重合を強く阻害します . このことから、癌治療で広く使用されている新しい抗チューブリン剤の開発のための候補物質となる可能性があります。
特性
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-10(22)21-7-6-13-14(8-19)17(24-15(13)9-21)20-16(23)11-2-4-12(18)5-3-11/h2-5H,6-7,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEWCUUDKUHOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2491838.png)
![N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2491839.png)


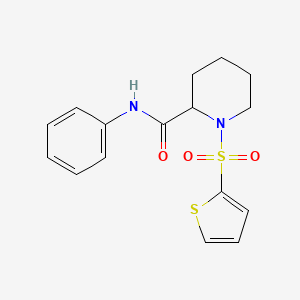
![N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2491848.png)
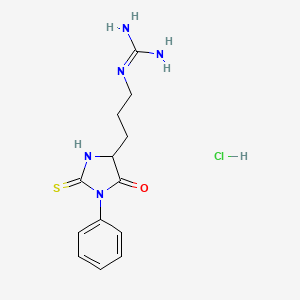
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2491850.png)
